molecular formula C14H12N2 B11998324 5-Methyl-2-(4-pyridinyl)-1H-indole

5-Methyl-2-(4-pyridinyl)-1H-indole

Cat. No.: B11998324
M. Wt: 208.26 g/mol
InChI Key: GTXHGLPALVSBRX-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-pyridinyl)-1H-indole is a heterocyclic aromatic compound that features both an indole and a pyridine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The pyridine ring is a six-membered nitrogen-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-pyridinyl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a suitable indole derivative and a pyridine derivative, the reaction can be facilitated by using a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and cyclization reactions are commonly employed, with careful control of reaction parameters to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-pyridinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole or pyridine rings, facilitated by reagents such as halogens (e.g., bromine, chlorine) or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Halogenated or alkylated indole or pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(4-pyridinyl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-pyridinyl)-1H-indole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The indole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Pyridinyl)-1H-indole: Lacks the methyl group at the 5-position.

    5-Methyl-1H-indole: Lacks the pyridine ring.

    2-(4-Pyridinyl)-3-methyl-1H-indole: Has a methyl group at the 3-position instead of the 5-position.

Uniqueness

5-Methyl-2-(4-pyridinyl)-1H-indole is unique due to the presence of both the indole and pyridine rings, as well as the methyl group at the 5-position. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

5-methyl-2-pyridin-4-yl-1H-indole

InChI

InChI=1S/C14H12N2/c1-10-2-3-13-12(8-10)9-14(16-13)11-4-6-15-7-5-11/h2-9,16H,1H3

InChI Key

GTXHGLPALVSBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=NC=C3

Origin of Product

United States

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